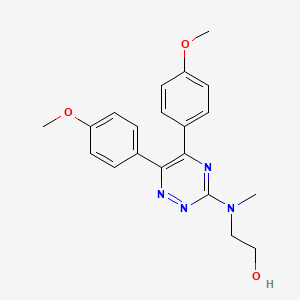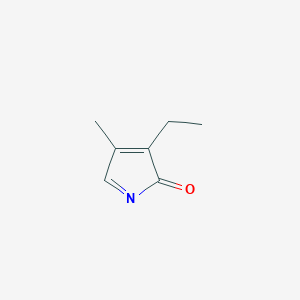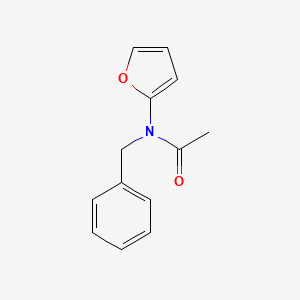
N-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carbonyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carbonyl)glycine is a synthetic organic compound that belongs to the class of fluorinated pyrimidines. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a fluorine atom and a glycine moiety, contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carbonyl)glycine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-fluorouracil, a well-known fluorinated pyrimidine derivative.
Acylation Reaction: 5-Fluorouracil is then subjected to an acylation reaction with glycine or its derivatives under controlled conditions. This step often requires the use of coupling agents such as carbodiimides (e.g., DCC) to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carbonyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
N-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carbonyl)glycine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its structural similarity to 5-fluorouracil, a known chemotherapeutic drug.
Biological Studies: The compound is used in studies exploring enzyme inhibition and protein interactions.
Materials Science: Its unique properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Mécanisme D'action
The mechanism by which N-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carbonyl)glycine exerts its effects involves:
Molecular Targets: The compound targets enzymes involved in nucleotide synthesis and metabolism, similar to 5-fluorouracil.
Pathways: It interferes with DNA and RNA synthesis, leading to the inhibition of cell proliferation and inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with a similar pyrimidine structure.
N-(2,4-Dioxo-3,4-dihydropyrimidine-1(2H)-carbonyl)glycine: A non-fluorinated analog with different reactivity and biological activity.
Uniqueness
N-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carbonyl)glycine is unique due to the presence of the fluorine atom, which enhances its stability and reactivity. This fluorine substitution also imparts distinct biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
| 70767-70-3 | |
Formule moléculaire |
C7H6FN3O5 |
Poids moléculaire |
231.14 g/mol |
Nom IUPAC |
2-[(5-fluoro-2,4-dioxopyrimidine-1-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C7H6FN3O5/c8-3-2-11(7(16)10-5(3)14)6(15)9-1-4(12)13/h2H,1H2,(H,9,15)(H,12,13)(H,10,14,16) |
Clé InChI |
KOBMAUUWDYIPKE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=O)N1C(=O)NCC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5,6-Dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-2,2,2-trifluoroacetamide](/img/no-structure.png)
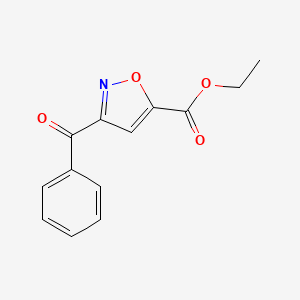

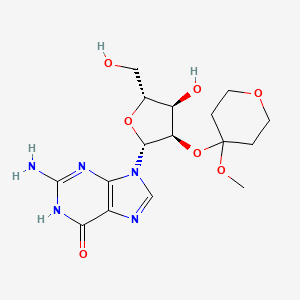
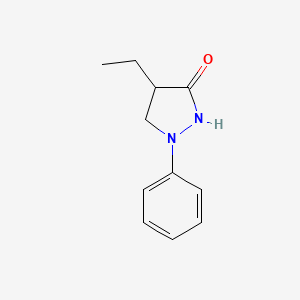
![Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12906587.png)

